

2-(2-Nitrophenoxy)benzaldehyde: Structural Dynamics and Synthetic Protocols

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Compound of Interest

Compound Name: 2-(2-Nitrophenoxy)benzaldehyde

CAS No.: 66961-19-1

Cat. No.: B1268434

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Introduction

2-(2-Nitrophenoxy)benzaldehyde (CAS: 66961-19-1) is a diaryl ether scaffold characterized by ortho-substitution on both aromatic rings. This specific substitution pattern—an aldehyde group on one ring and a nitro group on the other—imparts significant steric strain and electronic anisotropy to the molecule. In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing fused heterocycles, such as dibenzoxazepines and xanthenes, often used in antipsychotic and anti-inflammatory drug development.

This guide provides a rigorous analysis of the molecular conformation driven by steric and electronic effects, alongside a validated protocol for its synthesis via nucleophilic aromatic substitution (

).

Molecular Structure and Conformational Analysis[1]

[2]

The Diphenyl Ether "Skew" Geometry

Unlike biphenyls, which rotate around a C-C bond, diaryl ethers rotate around the C-O-C ether linkage. The bond angle at the ether oxygen is typically

. However, the defining structural feature of **2-(2-Nitrophenoxy)benzaldehyde** is the "Skew" or "Butterfly" conformation.

- **Steric Driver:** The presence of bulky ortho-substituents (formyl and nitro groups) prevents the two phenyl rings from becoming coplanar. A planar conformation would force the ortho-hydrogens or the substituents into severe van der Waals repulsion.

- **Electronic Driver:** The

interaction between the ether oxygen lone pairs and the aromatic

-systems favors a conformation where the rings are twisted relative to the C-O-C plane.

Predicted Torsion Angles and Intramolecular Interactions

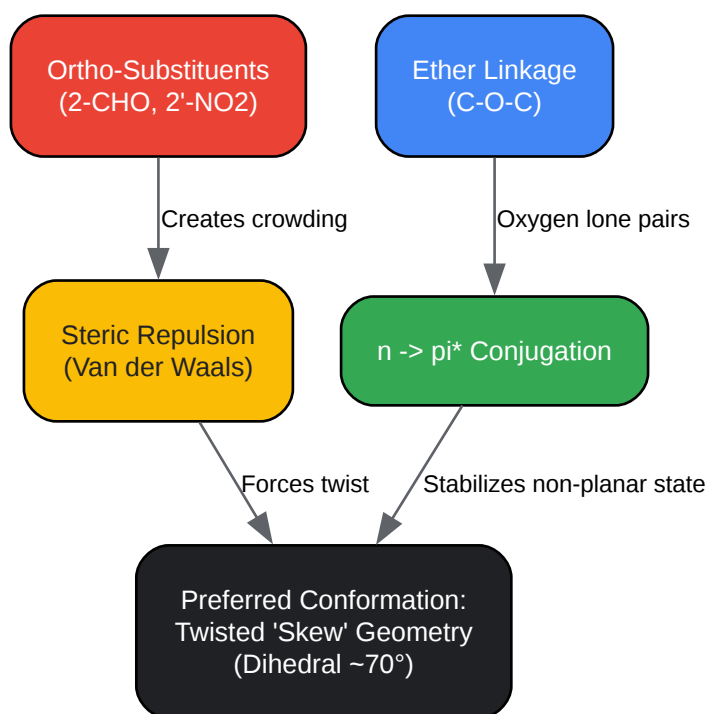
Based on crystallographic data of analogous ortho-disubstituted diphenyl ethers, the molecule adopts a geometry where the two aromatic planes are twisted by approximately

relative to each other.

Parameter	Approximate Value	Mechanistic Explanation
Ether Bond Angle (C-O-C)		hybridization of the ether oxygen.
Torsion Angle ()		Twist required to minimize steric clash between the aldehyde oxygen and the nitro group oxygen/nitrogen.
Nitro Group Orientation	twist	The nitro group often twists out of coplanarity with its phenyl ring to relieve strain from the adjacent ether oxygen.
Dipole Alignment	Anti-parallel	The strong dipoles of the and groups tend to orient away from each other to minimize electrostatic repulsion.

Structural Logic Diagram

The following diagram illustrates the steric and electronic forces dictating the molecular shape.



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Figure 1: Logical flow determining the twisted conformation of **2-(2-Nitrophenoxy)benzaldehyde**.

Synthetic Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

) reaction. The phenoxide derived from salicylaldehyde attacks the electron-deficient 1-chloro-2-nitrobenzene. The nitro group at the ortho position activates the halide for displacement.

Reagents and Materials

- Nucleophile: Salicylaldehyde (2-hydroxybenzaldehyde) [1.0 eq]
- Electrophile: 1-Chloro-2-nitrobenzene [1.0 eq] (1-Fluoro-2-nitrobenzene is faster but more expensive)
- Base: Potassium Carbonate (), anhydrous [1.5 eq]

- Solvent: N,N-Dimethylformamide (DMF), anhydrous
- Catalyst (Optional): 18-Crown-6 (if reaction is sluggish)

Step-by-Step Methodology

- Reaction Setup:
 - Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
 - Under a nitrogen atmosphere, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (50 mL).
 - Add Anhydrous

(20.7 g, 150 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will turn bright yellow.
- Addition and Heating:
 - Add 1-Chloro-2-nitrobenzene (15.8 g, 100 mmol) to the mixture.
 - Heat the reaction mixture to 90–100 °C in an oil bath.
 - Note: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The reaction typically requires 4–6 hours.
- Workup:
 - Cool the mixture to room temperature.
 - Pour the reaction mass into Ice-Water (300 mL) with vigorous stirring. The product should precipitate as a solid.^[1]
 - If an oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with water (2x) and brine (1x) to remove DMF.
- Purification:

- Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to 4 °C.
- Yield: Typical yields range from 75% to 85%.
- Appearance: Pale yellow to yellow crystals.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic pathway for **2-(2-Nitrophenoxy)benzaldehyde**.

Characterization Data

To validate the synthesis, compare experimental data against these standard values.

Technique	Expected Signal/Value	Assignment
NMR (DMSO-)	10.45 ppm (s, 1H)	Aldehyde proton (-CHO)
8.05 ppm (dd, 1H)	Proton ortho to Nitro group	
6.80 - 7.80 ppm (m, 7H)	Aromatic protons	
IR Spectroscopy	1690	C=O stretch (Aldehyde)
1525 , 1350	N-O stretch (Nitro, asymmetric/symmetric)	
1240	C-O-C stretch (Ether)	
Melting Point	78–80 °C	Crystalline solid

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